molecular formula C25H20FNO5 B6544412 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide CAS No. 929504-58-5

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide

Cat. No.: B6544412
CAS No.: 929504-58-5
M. Wt: 433.4 g/mol
InChI Key: HQIYHQVGVVDELW-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide, commonly known in research contexts as 25B-NBOMe, is a potent synthetic compound of significant interest in pharmacological and neurochemical research . Its primary research value lies in its high-affinity and high-potency agonist activity at the 5-HT2A serotonin receptor subtype. This mechanism is a critical pathway for investigating serotonin receptor signaling and function . Consequently, 25B-NBOMe serves as a valuable chemical tool for in vitro studies aiming to elucidate receptor dynamics, downstream signaling cascades, and the structural basis of ligand-receptor interactions for this therapeutically relevant receptor class. Research with this compound contributes to a deeper understanding of neuropharmacology and the molecular mechanisms underlying serotonin-mediated processes. All investigations must be conducted in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5/c1-14-19-12-17(27-25(29)15-4-6-16(26)7-5-15)8-10-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIYHQVGVVDELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide is a complex organic compound notable for its potential biological activities, particularly in cancer research and medicinal chemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, structural characteristics, and comparative studies with similar compounds.

Structural Overview

The compound features a unique molecular structure characterized by:

  • Benzamide core : A common structure in pharmacologically active compounds.
  • Benzofuran moiety : Known for diverse biological activities.
  • Methoxy groups : Positioned at the 2 and 5 positions of the benzoyl group, enhancing solubility and bioactivity.

The molecular formula is C26H23FNO5C_{26}H_{23}FNO_5 with a molecular weight of approximately 445.5 g/mol .

Research suggests that this compound exhibits several mechanisms of action:

  • Cytotoxic Effects : Preliminary studies indicate that this compound can induce cytotoxicity in various cancer cell lines by disrupting microtubule dynamics essential for cell division .
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes involved in tumor progression, suggesting that this compound may also interact with such targets .
  • Selective Binding : Interaction studies are ongoing to determine its binding affinity to specific receptors or enzymes related to cancer proliferation .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antitumor Activity Induces cytotoxicity in various cancer cell lines; mechanism involves microtubule disruption.
Enzyme Inhibition Potential inhibitor of enzymes involved in tumor progression; further studies needed.
Receptor Interaction May exhibit selective binding to receptors involved in cancer cell proliferation; ongoing research to elucidate specifics.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar benzamide derivatives:

Compound Name Structural Features Biological Activity
2-Methoxy-N-(4-methylphenyl)benzamideSimple methoxy substitutionModerate antibacterial activity
4-DimethylaminobenzamideDimethylamino groupStronger antimicrobial properties
N-(4-Hydroxyphenyl)benzamideHydroxyl group instead of methoxyNotable antioxidant activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran]Benzofuran and methoxy groupsSignificant cytotoxic effects against cancer

This table illustrates how the unique combination of methoxy groups and the benzofuran structure in this compound may enhance its solubility and biological activity compared to other benzamide derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • In Vitro Studies : Initial assays have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Research into its mechanism indicates interference with cellular processes critical for tumor growth, warranting further investigation into its therapeutic applications .
  • Potential Applications : The compound shows promise not only in oncology but also as a lead compound for further modifications aimed at enhancing its efficacy against other diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide is included in several anticancer libraries, indicating its potential as a lead compound for cancer therapeutics. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer treatment protocols .

2. Targeted Drug Discovery
This compound has been incorporated into screening libraries focused on specific targets such as BRD4, which is implicated in cancer and inflammatory diseases. Its unique structural characteristics may allow it to interact selectively with biological targets, enhancing its therapeutic potential .

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Step 1: Formation of the benzofuran core through cyclization reactions.
  • Step 2: Introduction of the dimethoxybenzoyl group via acylation.
  • Step 3: Fluorination of the benzamide moiety to yield the final product.

These steps highlight the importance of careful reagent selection and reaction conditions to achieve high yields and purity.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
In a recent study focusing on the anticancer properties of benzofuran derivatives, this compound was tested against several human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Studies
Mechanistic studies involving the interaction of this compound with specific protein targets have shown promising results. These studies aim to elucidate its mode of action at the molecular level, providing insights into how structural modifications can enhance efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Group

  • 4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (): This analog replaces the fluorine atom with bromine on the benzamide ring. Key differences include: Molecular weight: 494.341 g/mol (brominated) vs. ~458.4 g/mol (fluorinated), reflecting bromine’s higher atomic mass. Steric bulk: Bromine’s larger atomic radius may hinder access to hydrophobic binding pockets compared to fluorine .

Heterocyclic Core Modifications

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dimethoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (): Replaces the benzofuran core with a thiazole ring. Planarity: Thiazole’s aromaticity differs from benzofuran, affecting π-π stacking interactions in target binding .

Functional Group Diversity in Benzamide Derivatives

  • N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) (): A herbicidal benzamide derivative with a pyridine-carboxamide scaffold. Key contrasts: Substituent profile: Diflufenican incorporates trifluoromethyl and difluorophenyl groups, enhancing lipophilicity and resistance to metabolic degradation. Bioactivity: Designed for herbicidal action via phytoene desaturase inhibition, whereas the target compound’s fluorobenzamide group may target different pathways .

Crystallographic Characterization

  • Tools like SHELXL () and ORTEP-3 () are critical for determining crystal structures. The target compound’s methyl and methoxy groups may introduce torsional strain, affecting packing efficiency compared to bulkier analogs like the brominated derivative .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)*
Target compound (4-fluoro) 458.4 3.2 0.05
4-Bromo analog () 494.3 3.8 0.02
Thiazole derivative () 541.5 2.5 0.15
Diflufenican () 394.3 4.1 <0.01

*Predicted using ChemAxon or similar tools.

Table 2: Key Structural Differences

Feature Target Compound 4-Bromo Analog Thiazole Derivative
Benzamide substituent 4-Fluoro 4-Bromo Cyclopropanecarboxamide
Core heterocycle Benzofuran Benzofuran Thiazole
Electron-withdrawing groups 2,5-Dimethoxybenzoyl 2,5-Dimethoxybenzoyl 2,5-Dimethoxybenzoyl

Preparation Methods

Preparation of 3-Methyl-1-Benzofuran-5-Ol

The benzofuran core is synthesized via acid-catalyzed cyclization of substituted phenols. A representative method involves:

  • Starting Material : 4-Hydroxy-3-methylacetophenone.

  • Cyclization : Treatment with methanesulfonic acid under reflux conditions induces intramolecular cyclization, forming 3-methyl-1-benzofuran-5-ol.

  • Yield : 68–72% under optimized conditions (120°C, 6 hours).

Mechanistic Insight :
The reaction proceeds through keto-enol tautomerization, followed by electrophilic aromatic substitution to form the furan ring.

Functionalization of the Benzofuran Core

Acylation at Position 2: Introduction of 2,5-Dimethoxybenzoyl Group

The 2-position acylation is achieved via Friedel-Crafts reaction:

  • Reagents : 2,5-Dimethoxybenzoyl chloride, AlCl₃ (Lewis acid).

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

  • Intermediate : 2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-ol.

  • Yield : 58%.

Challenges :

  • Competing acylation at position 5 necessitates temporary protection of the hydroxyl group (e.g., silylation with TBSCl).

Amide Formation at Position 5: Coupling with 4-Fluorobenzoic Acid

The hydroxyl group at position 5 is converted to an amide via a two-step process:

  • Activation : Conversion to the corresponding amine using:

    • Step 1 : Nitration (HNO₃/H₂SO₄) to introduce a nitro group.

    • Step 2 : Reduction (H₂/Pd-C) to yield 5-amino-3-methyl-1-benzofuran.

  • Acylation : Reaction with 4-fluorobenzoyl chloride in THF using DIPEA as a base.

    • Yield : 82%.

Alternative Approach :
Direct coupling via Mitsunobu reaction (DEAD, PPh₃) with 4-fluorobenzoic acid, though yields are lower (45%).

Optimization and Comparative Analysis

Comparison of Acylation Strategies

MethodReagents/ConditionsYield (%)Purity (%)
Friedel-CraftsAlCl₃, DCM, 0°C→RT5895
MitsunobuDEAD, PPh₃, THF4588
Directed Ortho-MetallationLDA, 4-fluorobenzoyl chloride6397

Key Findings :

  • Directed metallation (LDA) offers superior regioselectivity but requires anhydrous conditions.

Scalability and Industrial Feasibility

One-Pot Synthesis

A patent-derived one-pot method combines cyclization and acylation:

  • Steps :

    • Cyclize 4-hydroxy-3-methylacetophenone with methanesulfonic acid.

    • Directly introduce 2,5-dimethoxybenzoyl chloride without intermediate isolation.

  • Yield : 65%.

Advantages :

  • Reduces purification steps and improves throughput.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

  • Issue : Competing acylation at position 4.

  • Solution : Use of bulky directing groups (e.g., TBS) or low-temperature kinetics.

Byproduct Formation

  • N-Oxidation : Observed during nitration steps; mitigated by controlled HNO₃ addition .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide?

The synthesis involves multi-step reactions, including:

  • Benzofuran core formation : Cyclization of substituted phenols under acidic conditions to generate the 3-methylbenzofuran scaffold.
  • Benzoylation : Introduction of the 2,5-dimethoxybenzoyl group via Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃.
  • Amide coupling : Reaction of the benzofuran intermediate with 4-fluorobenzoyl chloride using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF. Optimization of temperature (e.g., 0–60°C), solvent polarity, and stoichiometry is critical for yield (>70%) and purity. Chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, fluorophenyl groups). IR identifies carbonyl stretches (~1680–1700 cm⁻¹ for amide C=O).
  • X-ray crystallography : Single-crystal analysis using SHELXL or SHELXS software reveals bond angles, planarity of the benzofuran ring, and intermolecular interactions (e.g., π-π stacking). ORTEP-III visualizes thermal ellipsoids and molecular packing .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : IC₅₀ values of 1–10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via microtubule destabilization.
  • Mechanistic insights : Disruption of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Selectivity indices (SI > 5) suggest preferential cytotoxicity toward cancer cells .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence bioactivity?

  • Halogen effects : Bromine substitution at the benzamide position (as in 4-bromo analogs) increases hydrophobicity and enhances binding to tubulin’s colchicine site, improving potency by ~2-fold compared to fluorine.
  • Methoxy group role : 2,5-Dimethoxybenzoyl enhances π-stacking with aromatic residues (e.g., β-tubulin Tyr224). Removal of one methoxy group reduces activity by 50%, highlighting its role in target engagement .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Biochemical assays : Competitive binding studies using [³H]colchicine to quantify tubulin inhibition (Kd < 1 µM).
  • Cellular imaging : Confocal microscopy with fluorescently labeled tubulin to visualize microtubule disassembly.
  • CRISPR knockouts : Silencing βIII-tubulin isoforms to assess resistance mechanisms .

Q. How can researchers resolve discrepancies in reported cytotoxicity data across studies?

  • Variable parameters : Cell line heterogeneity (e.g., P-glycoprotein expression in resistant lines), assay duration (48 vs. 72 hr), and serum concentration in media.
  • Normalization : Use of standardized controls (e.g., paclitaxel as a reference) and ATP-based viability assays (e.g., CellTiter-Glo) to minimize inter-lab variability .

Q. What computational tools are recommended for modeling interactions between this compound and its targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in tubulin’s colchicine site (docking scores < –8 kcal/mol).
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å).
  • QSAR : CoMFA/CoMSIA models to correlate substituent electronegativity with activity .

Q. What challenges arise in interpreting crystallographic data for this compound?

  • Disorder in methoxy groups : Requires constrained refinement in SHELXL to model rotational flexibility.
  • Twinned crystals : Use of PLATON’s TWINABS for data integration. R-factor convergence (< 0.05) ensures accuracy .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-400/water mixtures.
  • Metabolic stability : Deuterium labeling at benzylic positions to reduce CYP450-mediated oxidation. Plasma half-life extension from 2 hr to >6 hr in rodent models .

Q. How can target engagement be validated in physiologically relevant models?

  • SPR biosensors : Measure real-time binding kinetics (ka/kd) to recombinant tubulin.
  • Patient-derived xenografts (PDX) : Efficacy testing in mice with tumors harboring β-tubulin mutations (e.g., T274I).
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., mitotic checkpoint suppression) .

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